2-({[2-(Cyclohex-3-en-1-yl)ethyl](diethoxy)silyl}oxy)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({2-(Cyclohex-3-en-1-yl)ethylsilyl}oxy)ethan-1-amine is a chemical compound with a complex structure that includes a cyclohexene ring, an ethyl chain, and a silyl ether group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-(Cyclohex-3-en-1-yl)ethylsilyl}oxy)ethan-1-amine typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-({2-(Cyclohex-3-en-1-yl)ethylsilyl}oxy)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and low temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-({2-(Cyclohex-3-en-1-yl)ethylsilyl}oxy)ethan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be used in the study of biological processes and the development of new drugs.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-({2-(Cyclohex-3-en-1-yl)ethylsilyl}oxy)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 2-({2-(Cyclohex-3-en-1-yl)ethylsilyl}oxy)ethan-1-amine include:
- 2-(1-Cyclohexenyl)ethylamine
- 1-Cyclohexene-1-ethanamine
- 2-(1-Cyclohexenyl)ethanamine
Uniqueness
What sets 2-({2-(Cyclohex-3-en-1-yl)ethylsilyl}oxy)ethan-1-amine apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
117701-76-5 |
---|---|
Molekularformel |
C14H29NO3Si |
Molekulargewicht |
287.47 g/mol |
IUPAC-Name |
2-[2-cyclohex-3-en-1-ylethyl(diethoxy)silyl]oxyethanamine |
InChI |
InChI=1S/C14H29NO3Si/c1-3-16-19(17-4-2,18-12-11-15)13-10-14-8-6-5-7-9-14/h5-6,14H,3-4,7-13,15H2,1-2H3 |
InChI-Schlüssel |
PTBYOTGHGMTFOW-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCC1CCC=CC1)(OCC)OCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.